molecular formula C7H7I4P B14504556 Benzyl(tetraiodo)-lambda~5~-phosphane CAS No. 63574-39-0

Benzyl(tetraiodo)-lambda~5~-phosphane

Cat. No.: B14504556
CAS No.: 63574-39-0
M. Wt: 629.72 g/mol
InChI Key: XQLGFTFNTOKGHN-UHFFFAOYSA-N
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Description

Benzyl(tetraiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to four iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(tetraiodo)-lambda~5~-phosphane typically involves the reaction of benzyl chloride with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C6H5CH2Cl+PI3C6H5CH2P(I)4\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{PI}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P}(\text{I})_4 C6​H5​CH2​Cl+PI3​→C6​H5​CH2​P(I)4​

The reaction is usually conducted in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive iodine compounds.

Chemical Reactions Analysis

Types of Reactions

Benzyl(tetraiodo)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides or phosphonic acids.

    Reduction: Formation of phosphines or phosphides.

    Substitution: Formation of substituted phosphines with various functional groups.

Scientific Research Applications

Benzyl(tetraiodo)-lambda~5~-phosphane has several applications in scientific research:

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl(tetraiodo)-lambda~5~-phosphane involves its ability to interact with various molecular targets through its phosphorus and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include:

    Phosphorylation: Transfer of the phosphorus atom to nucleophilic sites.

    Iodination: Introduction of iodine atoms into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylphosphane: Lacks the iodine atoms and has different reactivity.

    Tetraiodophosphane: Does not have the benzyl group, leading to different applications.

    Benzyl(triiodo)-lambda~5~-phosphane: Contains one less iodine atom, affecting its chemical properties.

Uniqueness

Benzyl(tetraiodo)-lambda~5~-phosphane is unique due to the combination of a benzyl group with a phosphorus atom bonded to four iodine atoms

Properties

CAS No.

63574-39-0

Molecular Formula

C7H7I4P

Molecular Weight

629.72 g/mol

IUPAC Name

benzyl(tetraiodo)-λ5-phosphane

InChI

InChI=1S/C7H7I4P/c8-12(9,10,11)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XQLGFTFNTOKGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(I)(I)(I)I

Origin of Product

United States

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